1-(Tert-butoxycarbonyl)-5-indolineboronic acid
Overview
Description
1-(Tert-butoxycarbonyl)-5-indolineboronic acid is a compound that combines the properties of boronic acids and indoline derivatives. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
One common method involves the reaction of indoline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected indoline . The boronic acid group can then be introduced through a borylation reaction, often using a palladium-catalyzed process .
Industrial production methods for such compounds often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-5-indolineboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-indolineboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-indolineboronic acid involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors . The Boc group serves as a protecting group for the amine, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar compounds to 1-(tert-butoxycarbonyl)-5-indolineboronic acid include other Boc-protected boronic acids and indoline derivatives. For example:
1-(Tert-butoxycarbonyl)-indoline: This compound lacks the boronic acid group but shares the Boc-protected indoline structure.
5-Indolineboronic acid: This compound lacks the Boc group but retains the boronic acid functionality.
The uniqueness of this compound lies in its combination of a Boc-protected amine and a boronic acid group, which allows for versatile applications in organic synthesis and beyond.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMTYDDBSAMVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136025 | |
Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-11-6 | |
Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352359-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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